molecular formula C13H18BrNO B5970515 [1-(4-bromobenzyl)-2-piperidinyl]methanol

[1-(4-bromobenzyl)-2-piperidinyl]methanol

Cat. No.: B5970515
M. Wt: 284.19 g/mol
InChI Key: MVBGCIHWOWIGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-bromobenzyl)-2-piperidinyl]methanol, also known as BPBM, is a chemical compound that has been widely used in scientific research. BPBM is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that regulates the reuptake of serotonin in the brain. The inhibition of SERT by BPBM has been shown to have a range of biochemical and physiological effects, which have been studied extensively in the laboratory.

Mechanism of Action

The mechanism of action of [1-(4-bromobenzyl)-2-piperidinyl]methanol involves the inhibition of SERT, which is a protein that regulates the reuptake of serotonin in the brain. By inhibiting SERT, this compound increases the levels of serotonin in the brain, which has a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to increase the levels of serotonin in the brain, which can have a range of effects on behavior, including changes in mood, appetite, and feeding behavior. This compound has also been shown to affect the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

[1-(4-bromobenzyl)-2-piperidinyl]methanol has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of SERT, which makes it a useful tool for studying the role of serotonin in the brain. This compound is also relatively stable and easy to handle, which makes it a useful compound for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on [1-(4-bromobenzyl)-2-piperidinyl]methanol. One area of research is the development of new compounds that are more potent and selective inhibitors of SERT. Another area of research is the development of new methods for synthesizing this compound and related compounds. Finally, there is a need for further research on the biochemical and physiological effects of this compound and related compounds, particularly in the context of depression, anxiety, and other psychiatric disorders.

Synthesis Methods

The synthesis of [1-(4-bromobenzyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-bromobenzyl chloride with piperidine to form 4-bromobenzylpiperidine, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

[1-(4-bromobenzyl)-2-piperidinyl]methanol has been used extensively in scientific research to study the role of serotonin in the brain and its effects on behavior. In particular, this compound has been used to investigate the role of serotonin in depression and anxiety disorders. This compound has also been used to study the effects of serotonin on appetite and feeding behavior.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBGCIHWOWIGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.